molecular formula C21H26N2O2S2 B2571757 (Z)-N-cyclopentyl-4-(5-(4-ethylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide CAS No. 315243-46-0

(Z)-N-cyclopentyl-4-(5-(4-ethylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide

Cat. No.: B2571757
CAS No.: 315243-46-0
M. Wt: 402.57
InChI Key: GLVPBVYUEBLSIF-JXAWBTAJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-cyclopentyl-4-(5-(4-ethylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide is a useful research compound. Its molecular formula is C21H26N2O2S2 and its molecular weight is 402.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of the compound (Z)-N-cyclopentyl-4-(5-(4-ethylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide is the c-Myc-Max protein complex . This complex plays a crucial role in cell cycle progression, apoptosis, and cellular transformation .

Mode of Action

This compound acts by inhibiting the association and function of the c-Myc-Max complex . This disruption prevents the transactivation of c-Myc target gene expression, leading to changes in cellular processes such as cell growth and differentiation .

Biochemical Pathways

The compound’s action affects the c-Myc pathway, which is involved in the regulation of cell cycle progression and apoptosis . Downstream effects include the downregulation of human telomerase reverse transcriptase and the enhancement of chemosensitivity in human hepatocellular carcinoma cells .

Pharmacokinetics

It is soluble in dmso and water at concentrations less than 2mg/ml . This suggests that the compound may have good bioavailability. It is stable for 1 year from the date of purchase as supplied, and solutions in DMSO or ethanol may be stored at -20° for up to 1 month .

Result of Action

The action of this compound results in several molecular and cellular effects. It inhibits tumor cell growth in a c-Myc-dependent manner both in vitro and in vivo . It also induces cell cycle arrest, apoptosis, and myeloid differentiation in human acute myeloid leukemia .

Action Environment

The efficacy and stability of this compound can be influenced by environmental factors such as temperature and pH. It is stable at a storage temperature of 2-8°C . The compound’s solubility suggests that it may be affected by the pH of the environment .

Properties

IUPAC Name

N-cyclopentyl-4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2S2/c1-2-15-9-11-16(12-10-15)14-18-20(25)23(21(26)27-18)13-5-8-19(24)22-17-6-3-4-7-17/h9-12,14,17H,2-8,13H2,1H3,(H,22,24)/b18-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLVPBVYUEBLSIF-JXAWBTAJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.